PRN694 - 1575818-46-0

PRN694

Catalog Number: EVT-279971
CAS Number: 1575818-46-0
Molecular Formula: C28H35F2N5O2S
Molecular Weight: 543.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PRN694 is a small molecule classified as a selective, covalent inhibitor of two Tec family kinases: Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK, also known as TXK). [, , , ] This dual inhibitory action makes it a valuable tool in scientific research for studying the roles of ITK and RLK in immune cell signaling and for exploring potential therapeutic targets for various immune-mediated diseases. [, , , ]

Mechanism of Action

PRN694 functions by covalently binding to cysteine residues within the kinase domains of ITK and RLK. [] This covalent interaction results in irreversible inhibition of both kinases, effectively blocking their activity. [] By inhibiting ITK and RLK, PRN694 disrupts downstream signaling pathways in T cells and NK cells, ultimately impairing their activation and effector functions. [, ]

Applications
  • Investigating T cell Signaling: PRN694 serves as a valuable tool to dissect the roles of ITK and RLK in T cell signaling pathways, particularly those activated by the T cell receptor (TCR). [, , ]
  • Modulating T cell Differentiation: Studies demonstrate that PRN694 can effectively inhibit the differentiation and cytokine production of specific T helper cell subsets, such as Th1 and Th17 cells. [] This property highlights its potential in modulating immune responses in various inflammatory and autoimmune diseases.
  • Controlling T cell Migration: Research suggests that PRN694 can impair the migration of T cells, particularly to the gut, by affecting P-selectin binding. [] This finding reveals a potential application in managing inflammatory bowel diseases and other conditions characterized by excessive T cell infiltration into tissues.
  • Targeting T cell Leukemia: PRN694 exhibits inhibitory activity against T-cell prolymphocytic leukemia cells, showcasing its potential as a therapeutic agent in this malignancy. [, ]
  • In vivo Disease Models: Studies demonstrate the efficacy of PRN694 in ameliorating disease progression in mouse models of psoriasis and colitis. [, ] These findings underscore its potential as a therapeutic candidate for these conditions.

BMS-509744

Compound Description: BMS-509744 is a selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK) that does not inhibit Resting lymphocyte kinase (RLK). It has been investigated for its effects on cell viability in T-cell prolymphocytic leukemia (T-PLL) cell lines and primary T-PLL cells. []

Relevance: Unlike PRN694, which inhibits both ITK and RLK, BMS-509744 specifically targets ITK. [] BMS-509744 has a lower reported affinity for ITK compared to PRN694. [] The differing selectivity profiles and potencies of these two compounds highlight the importance of considering these factors when evaluating ITK targeting in various diseases. []

AZD5991

Compound Description: AZD5991 is a selective inhibitor of MCL-1, a protein involved in apoptosis regulation. It has been investigated in combination with Venetoclax as a potential treatment for T-cell prolymphocytic leukemia (T-PLL). []

Relevance: While not structurally related to PRN694, AZD5991 is relevant in the context of T-PLL treatment. Research suggests that T-PLL cells exhibit heterogeneous dependency on both BCL-2 (the target of Venetoclax) and MCL-1. [] Therefore, combining PRN694 with agents like AZD5991, which target alternative apoptotic pathways, might enhance therapeutic efficacy in T-PLL. []

S63845

Compound Description: Similar to AZD5991, S63845 is a selective inhibitor of MCL-1, studied for its potential in enhancing Venetoclax-induced cell death in T-cell prolymphocytic leukemia (T-PLL). []

Relevance: Although not directly related to the structure of PRN694, S63845 is relevant to its therapeutic context. T-PLL cells show varying dependencies on both BCL-2 and MCL-1. [] Combining PRN694 with S63845 might offer a synergistic approach to enhance cell death in T-PLL by targeting both BCL-2 and MCL-1. []

Belinostat (BEL)

Compound Description: Belinostat is a histone deacetylase inhibitor (HDACi) that has shown activity in preclinical T-PLL models. []

Relevance: While structurally unrelated to PRN694, Belinostat is relevant in the context of T-PLL treatment. Studies suggest that HDAC inhibitors like Belinostat can enhance the sensitivity of T-PLL cells to Venetoclax by increasing their dependence on BCL-2. [] This finding suggests potential synergy between HDAC inhibitors like Belinostat and ITK/RLK inhibitors like PRN694 in T-PLL treatment.

Ruxolitinib (RUX)

Compound Description: Ruxolitinib is a JAK/STAT inhibitor that has shown preclinical activity in T-PLL. []

Relevance: Though structurally different from PRN694, Ruxolitinib is relevant to its therapeutic context in T-PLL. Research indicates that JAK/STAT inhibitors like Ruxolitinib can sensitize T-PLL cells to Venetoclax by enhancing their reliance on BCL-2. [] This finding suggests a potential synergistic effect when combining JAK/STAT inhibitors like Ruxolitinib with ITK/RLK inhibitors like PRN694 in treating T-PLL.

Properties

CAS Number

1575818-46-0

Product Name

PRN694

IUPAC Name

5-(difluoromethyl)-N-[5-[[[(2S)-3,3-dimethylbutan-2-yl]amino]methyl]-1-[[(2R)-1-prop-2-enoylpyrrolidin-2-yl]methyl]benzimidazol-2-yl]thiophene-2-carboxamide

Molecular Formula

C28H35F2N5O2S

Molecular Weight

543.7 g/mol

InChI

InChI=1S/C28H35F2N5O2S/c1-6-24(36)34-13-7-8-19(34)16-35-21-10-9-18(15-31-17(2)28(3,4)5)14-20(21)32-27(35)33-26(37)23-12-11-22(38-23)25(29)30/h6,9-12,14,17,19,25,31H,1,7-8,13,15-16H2,2-5H3,(H,32,33,37)/t17-,19+/m0/s1

InChI Key

NXTKFBGDLDPFLB-PKOBYXMFSA-N

SMILES

CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C

Solubility

Soluble in DMSO

Synonyms

PRN694; PRN-694; PRN 694;

Canonical SMILES

CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C

Isomeric SMILES

C[C@@H](C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)C[C@H]4CCCN4C(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.